2-Hydroxydecanenitrile chemical properties and reactivity
2-Hydroxydecanenitrile chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and reactivity of 2-Hydroxydecanenitrile. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document presents information based on established knowledge of analogous long-chain aliphatic α-hydroxynitriles. The experimental protocols described are representative methodologies for the synthesis, purification, and analysis of this class of compounds.
Chemical Properties
2-Hydroxydecanenitrile, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its chemical and physical properties are influenced by these functionalities, contributing to its potential as a versatile intermediate in organic synthesis.
Physicochemical Data
Quantitative data for 2-Hydroxydecanenitrile and a related, well-characterized shorter-chain analogue, 2-hydroxybutanenitrile, are summarized in Table 1 for comparative purposes. The data for 2-Hydroxydecanenitrile are largely predicted due to a lack of experimentally determined values.
| Property | 2-Hydroxydecanenitrile | 2-Hydroxybutanenitrile |
| Molecular Formula | C₁₀H₁₉NO | C₄H₇NO |
| Molecular Weight | 169.26 g/mol | 85.10 g/mol |
| Boiling Point | 290.1 ± 13.0 °C (Predicted) | Not available |
| Melting Point | Not available (likely a low melting solid or oil) | Not available |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) | Not available |
| pKa | 11.36 ± 0.20 (Predicted) | Not available |
| Solubility | Expected to be soluble in organic solvents. | Soluble in water. |
Spectral Data
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FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
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C-O stretching vibration around 1100 cm⁻¹.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (CH₃) of the octyl chain.
-
A multiplet between 1.2-1.6 ppm representing the methylene groups (CH₂) of the octyl chain.
-
A multiplet around 1.8-2.0 ppm for the methylene group adjacent to the chiral center.
-
A triplet or doublet of doublets around 4.5 ppm for the methine proton (CH) attached to both the hydroxyl and nitrile groups.
-
A broad singlet for the hydroxyl proton (OH), the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
A peak for the nitrile carbon (C≡N) in the region of 115-125 ppm.
-
A peak for the carbon bearing the hydroxyl and nitrile groups (CH-OH) around 60-70 ppm.
-
A series of peaks between 14-40 ppm corresponding to the carbons of the octyl chain.
-
Reactivity and Stability
2-Hydroxydecanenitrile is expected to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.
Hazardous Reactions
This compound is anticipated to be incompatible with strong oxidizing agents and strong bases. Contact with strong bases can catalyze the reverse reaction, leading to the release of highly toxic hydrogen cyanide gas.
Hazardous Decomposition Products
Upon combustion, 2-Hydroxydecanenitrile may produce hazardous decomposition products including nitrogen oxides (NOx) and carbon monoxide (CO).
Typical Chemical Reactivity
The bifunctional nature of 2-Hydroxydecanenitrile allows for a range of chemical transformations:
-
Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-hydroxydecanoic acid) or a carboxylate salt, respectively.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding a 2-amino-1-decanol.[3][4][5][6]
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis, purification, and analysis of long-chain aliphatic α-hydroxynitriles like 2-Hydroxydecanenitrile.
Synthesis of 2-Hydroxydecanenitrile
This protocol describes the synthesis via the addition of cyanide to decanal.
Materials:
-
Decanal
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Decanal (1.0 equivalent) is dissolved in a suitable organic solvent, such as diethyl ether, and placed in the addition funnel.
-
A solution of acetic acid (1.1 equivalents) in water is slowly added to the cooled cyanide solution with vigorous stirring.
-
The decanal solution is then added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Hydroxydecanenitrile.
Purification
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude 2-Hydroxydecanenitrile
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
A slurry of silica gel in hexanes is packed into a chromatography column.
-
The crude 2-Hydroxydecanenitrile is dissolved in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexanes) and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Analytical Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
This is a representative method for the analysis of α-hydroxynitriles.[7][8][9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm (as the nitrile and hydroxyl groups have weak chromophores, detection at low wavelengths is necessary).
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl group, derivatization is often required for GC-MS analysis of cyanohydrins.[12][13][14][15][16]
-
Derivatization (Silylation):
-
A small amount of the sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or acetonitrile).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
-
The mixture is heated at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Biological Activity
The biological activity of 2-Hydroxydecanenitrile has not been extensively studied. However, aliphatic nitriles and cyanohydrins are known to have toxicological properties.[17][18] The toxicity is often associated with the potential to release cyanide, a potent inhibitor of cellular respiration.[17] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of 2-Hydroxydecanenitrile and its primary chemical transformations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benthamopen.com [benthamopen.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. Determination of cyanide in blood by GC-MS using a new high selectivity derivatization reagent 1,2,3,3-tetramethyl-3H-indolium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
